5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 299443-17-7
Cat. No.: VC5003907
Molecular Formula: C8H5Cl2N3S
Molecular Weight: 246.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299443-17-7 |
|---|---|
| Molecular Formula | C8H5Cl2N3S |
| Molecular Weight | 246.11 |
| IUPAC Name | 5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C8H5Cl2N3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
| Standard InChI Key | KJVBVESDMDDUKA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(S2)N |
Introduction
Chemical and Physical Properties of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Structural and Molecular Characteristics
The compound features a 1,3,4-thiadiazole core fused to a 2,3-dichlorophenyl group, creating a planar structure conducive to π-π stacking interactions. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 299443-17-7 | |
| Molecular Formula | ||
| Molecular Weight | 246.12 g/mol | |
| Density | 1.6±0.1 g/cm³ (estimated) | |
| Boiling Point | 433.9±55.0 °C (estimated) | |
| LogP | 3.63 (estimated) |
The LogP value suggests moderate lipophilicity, which may influence membrane permeability and bioavailability . The electron-withdrawing chlorine atoms at the 2- and 3-positions of the phenyl ring enhance the electrophilic character of the thiadiazole system, potentially increasing reactivity toward nucleophilic targets in biological systems .
Solubility and Stability
Solubility data indicate limited aqueous solubility, necessitating organic solvents such as dimethyl sulfoxide (DMSO) for in vitro assays. Storage recommendations specify protection from light at 2–8°C, with stock solutions stable for up to 6 months at -80°C . Recrystallization from polar aprotic solvents like methanol or ethanol is advised to maintain purity .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives typically involves cyclodehydration of substituted aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) . For 5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine, the proposed pathway is:
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Reaction Setup:
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Workup:
This method, adapted from procedures for analogous thiadiazoles, achieves moderate yields (60–70%) and requires rigorous purification to remove phosphorylated byproducts .
Analytical Characterization
Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy are critical for confirming structure. For example:
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